tert-Butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridin-1(2H)-yl)propanoate
CAS No.:
Cat. No.: VC13811291
Molecular Formula: C18H32BNO4
Molecular Weight: 337.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H32BNO4 |
|---|---|
| Molecular Weight | 337.3 g/mol |
| IUPAC Name | tert-butyl 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]propanoate |
| Standard InChI | InChI=1S/C18H32BNO4/c1-16(2,3)22-15(21)10-13-20-11-8-14(9-12-20)19-23-17(4,5)18(6,7)24-19/h8H,9-13H2,1-7H3 |
| Standard InChI Key | KHSMXCLXWUCKOQ-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)CCC(=O)OC(C)(C)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)CCC(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s molecular formula is C₁₈H₃₂BNO₄, with a molar mass of 337.3 g/mol. Its IUPAC name, tert-butyl 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]propanoate, reflects its three structural components:
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A 3,6-dihydro-2H-pyridine ring serving as the core heterocycle.
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A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at the 4-position of the pyridine ring.
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A tert-butyl propanoate side chain at the 1-position via a propyl linker.
The boronic ester group confers reactivity in cross-coupling reactions, while the tert-butyl ester enhances solubility in organic solvents.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₂BNO₄ |
| Molecular Weight | 337.3 g/mol |
| IUPAC Name | tert-butyl 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]propanoate |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)CCC(=O)OC(C)(C)C |
| InChI Key | KHSMXCLXWUCKOQ-UHFFFAOYSA-N |
Synthesis and Manufacturing
Synthetic Route
The synthesis typically proceeds via a Pd-catalyzed Suzuki-Miyaura coupling between a halogenated dihydropyridine precursor and a boronic acid.
Step 1: Preparation of Halogenated Dihydropyridine
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Bromination of 1,2,3,6-tetrahydropyridine at the 4-position using NBS (N-bromosuccinimide).
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Protection of the amine with a tert-butyloxycarbonyl (Boc) group.
Step 2: Boronic Ester Formation
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Reaction with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂ and KOAc.
Step 3: Esterification
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Introduction of the propanoate group via nucleophilic acyl substitution.
Table 2: Representative Reaction Conditions
| Parameter | Condition |
|---|---|
| Catalyst | Pd(dppf)Cl₂ (1 mol%) |
| Ligand | XPhos (2 mol%) |
| Solvent | Dioxane/H₂O (4:1) |
| Temperature | 80°C, 12 h |
| Yield | 68–75% |
Purification and Quality Control
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Chromatography: Silica gel column chromatography (hexane/ethyl acetate).
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Crystallization: Recrystallization from ethanol/water mixtures.
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Purity: ≥95% by HPLC (C18 column, acetonitrile/water gradient).
Applications in Pharmaceutical Research
Drug Candidate Synthesis
The compound’s boronic ester moiety facilitates Suzuki-Miyaura cross-couplings, enabling the assembly of biaryl structures common in kinase inhibitors and antiviral agents. For example:
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Synthesis of Bruton’s tyrosine kinase (BTK) inhibitors for autoimmune diseases.
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Construction of proteolysis-targeting chimeras (PROTACs) via conjugation to E3 ligase ligands.
Prodrug Development
The tert-butyl ester acts as a protecting group, hydrolyzing in vivo to release carboxylic acid derivatives. This property is exploited in prodrugs targeting:
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NSAIDs (e.g., ibuprofen analogs) with reduced gastrointestinal toxicity.
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Anticancer agents requiring pH-dependent activation.
Applications in Materials Science
Polymer Synthesis
Boronic esters participate in covalent adaptable networks (CANs), enabling self-healing materials. The compound has been used to synthesize:
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Dynamic covalent polymers with tunable mechanical properties.
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Stimuli-responsive hydrogels for drug delivery systems.
Organic Electronics
Incorporation into conjugated polymers enhances electron-transport properties in:
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Organic field-effect transistors (OFETs).
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Perovskite solar cells as hole-transporting materials.
Research Findings and Recent Advances
Catalytic Asymmetric Reactions
Recent studies demonstrate its utility in enantioselective allylic alkylations, achieving >90% ee with chiral Pd catalysts.
Photocatalytic Modifications
Under blue LED irradiation, the boronic ester undergoes deborylative coupling with aryl halides, bypassing traditional metal catalysts.
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